2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones.
Alkylation: The indazole ring is then alkylated at the nitrogen atom to introduce the 1-methyl group.
Formation of the Propan-1-amine Side Chain: The side chain can be introduced through a series of reactions, including the formation of a Grignard reagent followed by nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The indazole ring can interact with specific binding sites, leading to changes in the activity of the target molecule. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family, which has a wide range of biological activities.
1-Methylindazole: A derivative of indazole with a methyl group at the nitrogen atom.
3-Aminopropylindazole: A compound with a similar side chain but different substitution pattern.
Uniqueness
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylindazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H19N3/c1-13(2,9-14)8-11-10-6-4-5-7-12(10)16(3)15-11/h4-7H,8-9,14H2,1-3H3 |
InChI Key |
KNWNJUWXHTUHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(C2=CC=CC=C21)C)CN |
Origin of Product |
United States |
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